molecular formula C18H19N5O3S2 B2890496 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893993-49-2

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2890496
CAS RN: 893993-49-2
M. Wt: 417.5
InChI Key: UGQQZSRLGGXHFJ-UHFFFAOYSA-N
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Description

This compound is a novel and potent brain penetrant inhibitor of extracellular vesicle release . It has been identified as a potent (pIC50 = 6.57) and selective non-competitive inhibitor of nSMase2 .


Synthesis Analysis

The synthesis of this compound was conducted through a high throughput screen of over 365,000 compounds . Selected hits were optimized focusing on potency, selectivity, metabolic stability, pharmacokinetics, and ability to inhibit EV release in vitro and in vivo .


Chemical Reactions Analysis

The compound has been identified as a potent and selective non-competitive inhibitor of nSMase2 . This suggests that it interacts with nSMase2 in a way that inhibits its function, but the exact chemical reactions involved are not specified in the available literature.

Scientific Research Applications

Glutaminase Inhibition

A study by Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, including a derivative similar in structure to the compound , showed potential in inhibiting GLS, a target in cancer therapy, and demonstrated improved solubility and potency in vitro and in vivo against lymphoma B cells Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors.

Insecticidal Properties

Fadda et al. (2017) utilized a compound structurally similar to 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in the synthesis of various heterocycles. These compounds demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis, highlighting a potential application in pest control Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis.

Antimicrobial Activity

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, akin to the compound . These compounds exhibited promising in vitro antibacterial and antifungal activities, indicating potential use as antimicrobial agents Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety.

Antiulcer Agents

Research by Starrett et al. (1989) on imidazo[1,2-a]pyridines, which are structurally related to the compound of interest, showed potential as antiulcer agents. Although these compounds did not exhibit significant antisecretory activity, they demonstrated good cytoprotective properties Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.

Antioxidant Activity

Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked bis heterocycles, including compounds similar to 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds showed excellent antioxidant activity, suggesting their potential application in oxidative stress-related conditions Synthesis and antioxidant activity of amidomethane sulfonyl-linked bis heterocycles.

Antitumor Evaluation

Hamama et al. (2013) conducted a study on 2-amino-1,3,4-thiadiazoles, which bear structural similarity to the compound . The synthesized compounds showed promising cytotoxicity and antioxidant activities, indicating potential in antitumor applications Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles.

Mechanism of Action

The compound works by inhibiting the function of nSMase2, a major regulator in at least one of several independent routes of EV biogenesis . By inhibiting nSMase2, it can prevent the release of extracellular vesicles (EVs), which are constitutively shed from cells and released by various stimuli .

properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-4-16-21-23-18(28-16)19-15(24)10-27-17-8-6-12(20-22-17)11-5-7-13(25-2)14(9-11)26-3/h5-9H,4,10H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQQZSRLGGXHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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